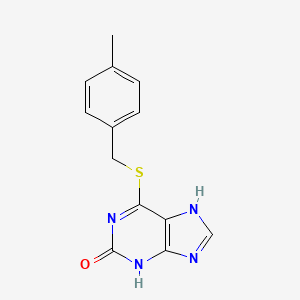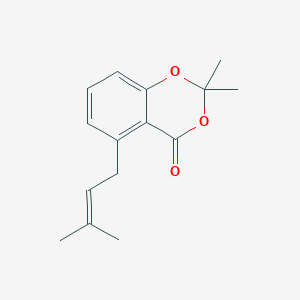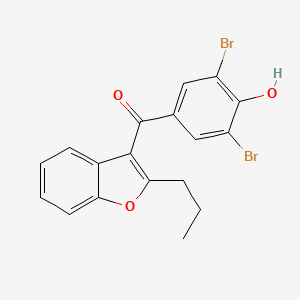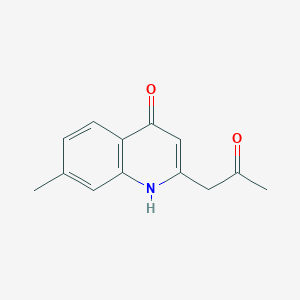![molecular formula C24H42O2Sn B12583217 Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane CAS No. 643735-79-9](/img/structure/B12583217.png)
Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane is an organotin compound with the molecular formula C26H40O2Sn It is a derivative of stannane, where the tin atom is bonded to a butenyl group substituted with a methoxyphenylmethoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane typically involves the reaction of tributylstannyl lithium with 4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures, around -78°C, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The final compound is typically purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic oxide derivative.
Reduction: It can be reduced to form the corresponding stannane derivative.
Substitution: The butenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Stannane derivatives.
Substitution: Various substituted butenyl derivatives.
Applications De Recherche Scientifique
Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various organotin compounds with applications in materials science and catalysis.
Mécanisme D'action
The mechanism of action of Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved in its action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(4-methoxyphenyl)stannane
- Tributyl(4-methoxyphenyl)methoxystannane
- Tributyl(4-methoxyphenyl)butenylstannane
Uniqueness
Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyphenylmethoxy moiety provides additional sites for chemical modification, making it a versatile reagent in synthetic chemistry.
Propriétés
Numéro CAS |
643735-79-9 |
|---|---|
Formule moléculaire |
C24H42O2Sn |
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
tributyl-[4-[(4-methoxyphenyl)methoxy]but-1-enyl]stannane |
InChI |
InChI=1S/C12H15O2.3C4H9.Sn/c1-3-4-9-14-10-11-5-7-12(13-2)8-6-11;3*1-3-4-2;/h1,3,5-8H,4,9-10H2,2H3;3*1,3-4H2,2H3; |
Clé InChI |
BRBUSNFFGWLPQA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=CCCOCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)


![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)


![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)



